Condylocarpine

Beschreibung

Significance of Indole (B1671886) Alkaloids in Natural Product Chemistry

Indole alkaloids represent one of the largest and most structurally diverse classes of natural products, with over 4,100 known compounds. researchgate.netnih.gov These nitrogen-containing secondary metabolites are characterized by the presence of an indole nucleus. researchgate.netresearchgate.net Their significance in natural product chemistry is immense, largely due to their wide range of potent biological activities. researchgate.netnih.gov Many indole alkaloids have found applications as therapeutic agents, including well-known drugs like the antiarrhythmic ajmaline, the antitumor agent vincristine, and physostigmine, which is used to treat anticholinergic poisoning. nih.gov

The structural complexity and diverse pharmacological properties of indole alkaloids make them attractive targets for total synthesis and have spurred the development of novel synthetic methodologies. researchgate.net They are found in a variety of organisms, including plants, fungi, bacteria, and marine creatures like sponges and tunicates. researchgate.netnih.govmdpi.com The families Apocynaceae, Loganiaceae, and Rubiaceae are particularly rich sources of these compounds. nih.govwikipedia.org

Overview of the Condylocarpine Group of Indole Alkaloids

The this compound group of alkaloids belongs to the broader class of monoterpenoid indole alkaloids (MIAs). nih.gov These alkaloids are biosynthetically derived from the amino acid tryptophan and the monoterpenoid secologanin (B1681713). mdpi.com this compound and its relatives are characterized by a specific carbon skeleton and are considered to be of the aspidospermatan type. nih.govmdpi.com

This compound was first isolated in 1961 by Stauffacher from the plant Diplorrhynchus condylocarpon ssp. mossambicensis. dntb.gov.uansf.gov The determination of its structure was a significant achievement in the early 1960s. In 1962, the structure of this compound was confirmed through semisynthesis from its biosynthetic precursor, stemmadenine (B1243487). nsf.gov Mass spectrometry played a crucial role in the structural elucidation, as demonstrated by the work of Biemann and his colleagues in the same year. dntb.gov.ua The absolute stereochemistry of (+)-condylocarpine was established in 1963 by Schumann and Schmid through chemical correlation with the known Strychnos alkaloid, akuammicine. nsf.gov

Monoterpenoid indole alkaloids are typically classified into several types based on the arrangement of the monoterpene-derived portion of their structure. The three main classes are the Corynanthe, Iboga, and Aspidosperma types. nih.gov this compound is classified as an Aspidospermatan-type alkaloid. nih.govmdpi.com This group is structurally related to the more numerous Strychnos alkaloids. nsf.gov While both Aspidospermatan and Strychnos alkaloids share a common biosynthetic origin from strictosidine (B192452), they diverge in their structural frameworks. mdpi.com The hexahydro-1,5-methano-1H-azocino[4,3-b]indole ring system is a key structural fragment found in both Strychnos alkaloids of the strychnan and aspidopermatan types. nih.gov

Historical Context of this compound Isolation and Structural Elucidation

Scope and Objectives of this compound Research

Research on this compound and its analogs encompasses several key areas. A primary objective has been the total synthesis of these molecules, which presents a significant challenge due to their complex, polycyclic structures. The development of enantioselective total syntheses for (+)-condylocarpine, (+)-isothis compound, and (+)-tubotaiwine has been a notable achievement in this field. nih.govacs.orgacs.org These synthetic efforts not only provide access to these natural products for further study but also drive the innovation of new synthetic methods.

Structure

2D Structure

3D Structure

Eigenschaften

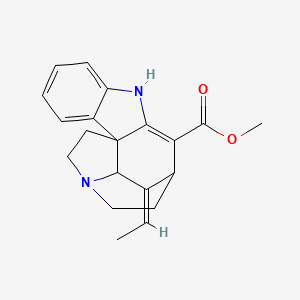

Molekularformel |

C20H22N2O2 |

|---|---|

Molekulargewicht |

322.4 g/mol |

IUPAC-Name |

methyl (18Z)-18-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H22N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h3-7,13,18,21H,8-11H2,1-2H3/b12-3- |

InChI-Schlüssel |

BJAFGFIFFFKGKA-BASWHVEKSA-N |

Isomerische SMILES |

C/C=C\1/C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |

Kanonische SMILES |

CC=C1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |

Synonyme |

condylocarpine |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies of Condylocarpine

Plant Sources of Condylocarpine and Related Alkaloids

The distribution of this compound and its related alkaloids is found across a range of plant species.

The genus Melodinus, belonging to the Apocynaceae family, is a rich source of diverse monoterpenoid indole (B1671886) alkaloids. wikipedia.org While direct isolation of this compound from all listed species is not extensively documented in readily available literature, the genus is known for producing structurally related alkaloids. bioline.org.brtjpr.org Phytochemical investigations of various Melodinus species have led to the isolation of numerous alkaloids, some of which share biosynthetic pathways with this compound. tjpr.orgresearchgate.net

M. australis : This species, found in Australia and surrounding regions, has been a subject of phytochemical studies. wikipedia.orgbioline.org.br Research has led to the isolation of alkaloids like rhazinilam (B1252179). researchgate.net

M. henryi : Distributed in China, Thailand, and Burma, M. henryi is utilized in folk medicine. researchgate.netacs.org It is a source of unique alkaloids such as melohenines A and B, as well as melodinhenines A-F. acs.orgnih.govresearchgate.net Other studies have isolated melodinoxanine and Nb-methylnortetraphyllicine. clockss.org The plant is known to contain a variety of monoterpenoid indole alkaloids. tandfonline.com

M. khasianus : This species has yielded a number of bioactive monoterpenoid indole alkaloids, including melokhanines A–J. acs.orgbioseek.eufigshare.com

M. oblongus : Information specific to the isolation of this compound from this species is limited in the reviewed sources.

M. yunnanensis : Found in Yunnan, China, this plant is a source of novel indole and quinoline (B57606) alkaloids such as meloyunines A, B, and C. acs.orgmendeley.comnih.gov Further research has led to the isolation of ten new monoterpenoid indole alkaloids from its leaves and twigs. nih.govcapes.gov.br

The genus Kopsia is another significant member of the Apocynaceae family known for its production of indole alkaloids. acs.org

K. arborea : This species has been extensively studied, leading to the isolation of numerous indole alkaloids, including aspidofractinine (B1242310) and kopsine (B1673751) types. tjnpr.orgtjnpr.orgresearchgate.netjst.go.jp Andranginine has also been isolated from K. arborea. acs.org

The genus Strychnos, famous for producing strychnine (B123637), also contains a variety of other alkaloids. wikipedia.org

Strychnos angolensis : this compound has been reported to be present in this species. nih.gov It is also a source of other alkaloids like tubotaiwine (B1253118) and derivatives of Wieland-Gumlich aldehyde. thieme-connect.com The major quaternary alkaloid identified is 11-methoxy-macusine A. acs.orgacs.org Extracts from this plant have shown moderate activity against Plasmodium falciparum. asm.org

The genus Tabernaemontana is well-known for being a prolific source of monoterpene indole alkaloids. mdpi.comresearchgate.net

Tabernaemontana cymosa : this compound has been identified in T. cymosa. nih.gov This species is a rich source of various indole alkaloids, and studies have explored the biological activities of compounds isolated from it. mdpi.comresearchgate.netmdpi.comsemanticscholar.org From the seeds, 17 different indole alkaloids have been isolated. capes.gov.br

This plant species is a known source of this compound. nih.govtheferns.info The root and stem bark contain a variety of alkaloids, including yohimbine, stemmadenine (B1243487), and mossambine. prota4u.orgenvirobiotechjournals.com It is a shrub or small tree found in several African countries. theferns.infomozambiqueflora.combotswanaflora.com

Information regarding the isolation of this compound from Vallesia antillana was not prominent in the reviewed literature.

Data on Plant Sources of this compound

| Plant Species | Family | Alkaloids Mentioned |

| Melodinus australis | Apocynaceae | Rhazinilam |

| Melodinus henryi | Apocynaceae | Melohenines A & B, Melodinhenines A-F, Melodinoxanine, Nb-methylnortetraphyllicine |

| Melodinus khasianus | Apocynaceae | Melokhanines A–J |

| Melodinus yunnanensis | Apocynaceae | Meloyunines A, B, & C |

| Kopsia arborea | Apocynaceae | Aspidofractinine & kopsine type alkaloids, Andranginine |

| Strychnos angolensis | Loganiaceae | This compound, Tubotaiwine, 11-methoxy-macusine A |

| Tabernaemontana cymosa | Apocynaceae | This compound, various other indole alkaloids |

| Diplorhynchus condylocarpon | Apocynaceae | This compound, Yohimbine, Stemmadenine, Mossambine |

Catharanthus roseus

This compound is a monoterpene indole alkaloid that has been identified in the plant Catharanthus roseus (L.) G. Don, a species belonging to the Apocynaceae family. semanticscholar.orgmdpi.com This plant, commonly known as the Madagascar periwinkle, is a rich source of over 130 different terpenoid indole alkaloids (TIAs), many of which are pharmacologically significant. athmsi.orgnih.gov this compound is biosynthetically derived from stemmadenine, a key intermediate in the complex TIA pathway. researchgate.net The presence of this compound in C. roseus has been confirmed through various analytical studies aimed at characterizing the plant's extensive alkaloid profile. semanticscholar.orgresearchgate.net The isolation of these alkaloids, including this compound, typically involves extraction from the plant material, followed by sophisticated separation and purification procedures. athmsi.orgnotulaebotanicae.ro

Advanced Chromatographic and Spectroscopic Techniques in Isolation

The isolation and structural elucidation of this compound from complex plant extracts rely on a combination of advanced analytical techniques. These methods are essential for separating the target compound from a multitude of other structurally similar alkaloids and for definitively confirming its molecular structure.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a critical tool for the separation and purification of this compound. researchgate.net In the total synthesis of (+)-condylocarpine, preparative HPLC was successfully employed to obtain pure samples of the target compound and its stereoisomer, (+)-isothis compound. nih.gov HPLC is frequently coupled with other detection methods, such as mass spectrometry (LC-MS), to analyze the crude alkaloid extracts from Catharanthus roseus and to guide the isolation process. athmsi.orgmdpi.com For instance, reversed-phase HPLC on a C18 column with a gradient elution system (e.g., water and acetonitrile (B52724) with formic acid) is a common approach for separating indole alkaloids. nih.gov The efficiency of HPLC allows for the resolution of complex mixtures, which is a necessary step before spectroscopic analysis. researchgate.net

Table 1: HPLC Applications in this compound-Related Research

| Application | Column Type | Elution System | Purpose | Reference |

|---|---|---|---|---|

| Purification | Preparative HPLC | Not specified | To obtain pure samples of (+)-condylocarpine and (+)-isothis compound. | nih.gov |

| Analysis | Analytical C18 | Water/Methanol + 0.1% Formic Acid | Analysis of alkaloid extracts. | chemrxiv.org |

| Analysis | Reversed-Phase C18 | Water/Acetonitrile + 0.1% Formic Acid | Chromatographic separation of alkaloids. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of complex organic molecules like this compound. Both one-dimensional (1D), such as ¹H NMR, and two-dimensional (2D) NMR experiments are used to determine the precise connectivity and stereochemistry of the alkaloid's pentacyclic structure. acs.orgresearchgate.net In studies involving the total synthesis of this compound and its congeners, the structures of the synthesized compounds and all new intermediates were confirmed using ¹H and ¹³C NMR spectroscopy. acs.orgamazonaws.com For example, ¹H NMR analysis was used to monitor the progress of key reactions in synthetic pathways leading to the this compound core. utexas.edu The complete structural assignment of isolated indole alkaloids, including those from C. roseus, is routinely accomplished through a combination of 1D and 2D NMR techniques. mdpi.com

Table 2: NMR Spectroscopy in this compound Research

| Technique | Nuclei | Application | Reference |

|---|---|---|---|

| 1D & 2D NMR | ¹H, ¹³C | Full structural elucidation of isolated indole alkaloids. | mdpi.com |

| 1D & 2D NMR | ¹H, ¹³C | Confirmation of structure for synthesized (+)-condylocarpine and related alkaloids. | acs.orgresearchgate.net |

| ¹H NMR | ¹H | Monitoring of reaction progress during synthesis. | utexas.edu |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a fundamental technique used for the characterization of this compound, providing crucial information about its molecular weight and fragmentation pattern. researchgate.netcapes.gov.brcapes.gov.br High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecule, which allows for the determination of its elemental formula. researchgate.netamazonaws.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. notulaebotanicae.ronih.gov ESI-MS, often coupled with liquid chromatography (LC-ESI-MS), is used to profile crude plant extracts, detect target alkaloids, and guide their isolation from sources like C. roseus. mdpi.comchemrxiv.org The fragmentation patterns observed in the mass spectrum offer structural clues that were instrumental in the initial structure determination of this compound. researchgate.netcapes.gov.br

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₂N₂O₂ | PubChem |

| Molecular Weight | 322.4 g/mol | PubChem |

Biosynthetic Pathways and Precursors of Condylocarpine

General Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis Overview

Monoterpenoid indole alkaloids (MIAs) are a large and diverse group of natural products, with over 3,000 identified compounds. mdpi.com Their biosynthesis is a complex process that begins with the convergence of two primary metabolic pathways: the shikimate pathway, which produces tryptophan, and the methylerythritol 4-phosphate (MEP) pathway, which provides the monoterpene unit. ontosight.aiuniversiteitleiden.nl

The initial committed step in MIA biosynthesis is the condensation of tryptamine (B22526), derived from the decarboxylation of tryptophan, and secologanin (B1681713), a secoiridoid monoterpene. wikipedia.orgebi.ac.uk This crucial reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR), resulting in the formation of strictosidine, the universal precursor for nearly all MIAs. mdpi.combiorxiv.orgpnas.org

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to yield a highly reactive aglycone. researchgate.netd-nb.info This unstable intermediate can then undergo a series of enzymatic transformations, including cyclizations, oxidations, and rearrangements, to generate the vast structural diversity observed in the MIA family. pnas.orgd-nb.inforesearchgate.net These transformations lead to the formation of various skeletal types, including the Corynanthe, Iboga, and Aspidosperma alkaloids, to which condylocarpine belongs. mdpi.comrsc.org

The biosynthesis is also characterized by its complex spatial organization within the plant, involving different cell types and subcellular compartments for various enzymatic steps. mdpi.comd-nb.info For instance, in Catharanthus roseus, early steps of the monoterpenoid pathway occur in phloem parenchyma cells, while the final steps of vindoline (B23647) biosynthesis take place in specialized laticifer and idioblast cells. d-nb.info

Role of Stemmadenine (B1243487) as a Biosynthetic Intermediate

Stemmadenine is a pivotal intermediate in the biosynthesis of numerous monoterpenoid indole alkaloids, particularly those belonging to the Aspidosperma and Iboga classes. rsc.orgresearchgate.net Its strategic position in the biosynthetic network allows it to serve as a branching point, leading to a wide array of complex alkaloid structures. researchgate.net The structure of this compound was confirmed through a semisynthesis from its biosynthetic precursor, stemmadenine, highlighting their close biogenetic relationship. nsf.gov

Feeding experiments using labeled stemmadenine in Catharanthus roseus cell suspension cultures have demonstrated its conversion into catharanthine (B190766) (an Iboga-type alkaloid) and tabersonine (B1681870) (an Aspidosperma-type alkaloid). researchgate.netnih.gov These studies provide strong evidence for stemmadenine's role as a key precursor. nih.gov

The conversion of stemmadenine to these downstream alkaloids often involves its acetylation to form stemmadenine acetate (B1210297). nih.govfrontiersin.org This activation step is crucial for subsequent enzymatic reactions. acs.orgpnas.org Stemmadenine acetate is then enzymatically transformed into a highly reactive intermediate, which can undergo cyclization to form either the Iboga or Aspidosperma skeleton. nih.govgoogle.com

Proposed Biogenetic Conversions to this compound and Related Skeletons

The biogenetic transformation from the central precursor strictosidine to the diverse array of MIA skeletons is a subject of extensive research. A key intermediate in this cascade is 19-E-geissoschizine. ebi.ac.ukresearchgate.net From geissoschizine, the pathway can diverge to form various alkaloid types.

The conversion to the Strychnos and Aspidosperma skeletons, including that of this compound, is thought to proceed through preakuammicine and prethis compound, respectively. researchgate.netnih.gov These intermediates are structural isomers that can be formed from a common precursor through bond rotation. nih.gov Akuammicine, a Strychnos alkaloid, and this compound, an Aspidosperma alkaloid, share a close structural and stereoisomeric relationship with their respective precursors, preakuammicine and prethis compound. nih.gov

The conversion of stemmadenine to this compound has been demonstrated in vitro. rsc.org It is proposed that an isomerization of the double bond in stemmadenine, followed by dehydration, leads to a reactive iminium species. nsf.gov This intermediate can then undergo cyclization to form the characteristic this compound skeleton. nsf.gov Feeding stemmadenine to Catharanthus roseus cell cultures resulted in the accumulation of this compound, further supporting this biogenetic link. nih.gov However, the same study noted that this compound itself does not appear to be an intermediate in the pathway to catharanthine or tabersonine, suggesting it is a terminal product of its own branch. nih.gov

Enzymatic Studies in this compound Biosynthesis

While the complete enzymatic pathway to this compound has not been fully elucidated, significant progress has been made in identifying enzymes that catalyze key steps leading to its precursors.

The biosynthesis of stemmadenine from 19-E-geissoschizine involves a series of enzymatic reactions. researchgate.net In Catharanthus roseus, this conversion is catalyzed by the concerted action of three enzymes: geissoschizine oxidase (GO), and two reductases, Redox1 and Redox2. researchgate.netuniprot.org GO, a cytochrome P450 enzyme, oxidizes geissoschizine. uniprot.orgnih.gov The resulting intermediate is then acted upon by Redox1 and Redox2 to produce stemmadenine. nih.gov

The subsequent step often involves the acetylation of stemmadenine by stemmadenine acetyltransferase (SAT) to form stemmadenine acetate. nih.govfrontiersin.org This activated intermediate is the substrate for the enzymes that lead to the Iboga and Aspidosperma scaffolds. acs.orgpnas.org

Recently, two critical enzymes that convert stemmadenine acetate into the precursors for catharanthine and tabersonine have been identified: prethis compound acetate synthase (PAS), an oxidase, and dihydroprethis compound acetate synthase (DPAS), a reductase. acs.orgnih.govbiorxiv.org These enzymes isomerize stemmadenine acetate to dihydroprethis compound acetate. nih.govgoogle.com This unstable intermediate is then deacetoxylated and cyclized by specific synthases (hydrolases) to form either catharanthine or tabersonine. nih.govgoogle.com Although these enzymes lead to related Aspidosperma alkaloids, the specific terminal enzyme(s) responsible for the final cyclization and formation of the this compound skeleton from a stemmadenine-derived precursor remain an area of active investigation.

Chemical Synthesis and Derivatization of Condylocarpine

Total Synthesis Strategies for (+)-Condylocarpine and its Stereoisomers

The construction of the pentacyclic framework of condylocarpine, with its multiple stereocenters, requires precise control over stereochemistry and the strategic formation of several carbon-carbon and carbon-nitrogen bonds.

Enantioselective Total Syntheses Approaches

The first enantioselective total syntheses of (+)-condylocarpine, as well as its stereoisomers (+)-isothis compound and (+)-tubotaiwine, were accomplished with high enantiomeric purity. figshare.comacs.orgnih.gov These syntheses utilized an enantioenriched tetracyclic intermediate to set the absolute stereochemistry, which was then elaborated through a series of steps to the final natural products. figshare.comacs.orgnih.gov Another notable approach involved the asymmetric total synthesis of (+)-epi-condyfoline, a related aspidospermatan alkaloid, which was achieved in 15 steps from commercially available starting materials. nsf.gov This synthesis established key stereocenters early in the sequence through a domino Michael/Mannich annulation. nsf.gov

Key Synthetic Intermediates and Building Blocks (e.g., hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one)

A pivotal intermediate in several successful syntheses of this compound-type alkaloids is the hexahydro-1,5-methano-1H-azocino[4,3-b]indole ring system. nih.govacs.org Specifically, the enantioenriched ketone, (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one, has served as a crucial building block. figshare.comacs.orgnih.gov This tetracyclic ketone is assembled through an iron(III)-promoted intramolecular oxidative coupling of dienolates derived from simpler tricyclic precursors. nih.govscispace.com The synthesis of this key intermediate itself can be achieved from o-nitrophenylacetic acid in a few steps. nih.govscispace.com The strategic use of this intermediate allows for the subsequent construction of the remaining rings of the this compound skeleton. nih.gov Another important building block is 2-methylindole-3-carboxaldehyde, which has been used as a starting material for the synthesis of related alkaloids. nsf.gov

Stereochemical Control and Asymmetric Catalysis

Achieving the correct stereochemistry is a critical aspect of the total synthesis of this compound. Asymmetric catalysis has been employed to establish key stereocenters early in the synthetic sequence. utexas.edu For instance, an asymmetric ring-closing metathesis (ARCM) heated by microwave has been utilized to form the D-ring and a second stereocenter simultaneously in a fully stereocontrolled manner. utexas.edu In another strategy, a domino Michael/Mannich annulation of an N-sulfinyl metallodienamine was used to set three contiguous stereocenters with a high degree of diastereoselectivity. nsf.gov The stereochemical outcome of certain additions, such as the nucleophilic addition of an indole (B1671886) to an aldehyde, can be controlled to produce a single diastereomer. nih.gov The absolute stereochemistry of synthetic intermediates has been confirmed through methods like single-crystal X-ray analysis. nsf.gov

Cascade Reactions and Annulation Methodologies (e.g., Pictet-Spengler-type spiroindolenium ion trapping, Michael/Mannich annulation)

Cascade reactions, which allow for the formation of multiple bonds in a single operation, have proven to be powerful tools in the synthesis of this compound and its relatives. utexas.eduutexas.edu20.210.105 One designed strategy involved an iminium ion cascade sequence to construct the pentacyclic core. utexas.eduutexas.edu This sequence relies on the trapping of a transient Pictet-Spengler-type spiroindolenium ion with a nucleophile to form two of the five rings. utexas.eduutexas.edu The Pictet-Spengler reaction itself involves the formation of an iminium ion, followed by a nucleophilic attack from the indole ring to form a spiroindolenine, which then rearranges to the final product. mdpi.comwikipedia.org

Domino Michael/Mannich annulations have also been effectively employed. nsf.gov This method involves the sequential intermolecular Michael addition and intramolecular Mannich reaction to construct complex tetracyclic systems with control over multiple stereocenters. nsf.govresearchgate.net The reaction of an N-sulfinyl metallodienamine with a lactone, for example, furnishes a tetracyclic lactone in good yield and diastereoselectivity. nsf.gov

Skeletal Reorganizations and Late-Stage Modifications in this compound Synthesis

Skeletal reorganizations can provide efficient pathways to complex molecular architectures and allow for the late-stage modification of natural products to access other family members or unnatural analogs. researchgate.net In the context of this compound-related alkaloids, the transformation of this compound to condyfoline through hydrogenation and acidic decarboxylation represents a skeletal modification. rsc.org One of the challenges in the synthesis of the hexahydro-1,5-methano-1H-azocino[4,3-b]indole core is the potential for gramine-type fragmentation, a retro-Mannich reaction, under acidic conditions. nih.govacs.org This reactivity necessitated masking the C12 carbonyl group during the formation of the pyrrolidine (B122466) ring in one successful total synthesis. nih.gov

Semi-synthetic Approaches to this compound and Analogs

Semi-synthesis, starting from a readily available natural product, can be an efficient way to access other related compounds. The structure of this compound was initially confirmed via a semi-synthesis from its biosynthetic precursor, stemmadenine (B1243487). nsf.gov This approach highlights the biosynthetic relationships between different indole alkaloids. The hydrogenation of this compound yields tubotaiwine (B1253118), its 19,20-dihydro derivative, which is another naturally occurring alkaloid. acs.orgresearchgate.net Such transformations are valuable for confirming structures and exploring the chemical space around a particular natural product scaffold.

Design and Synthesis of Novel this compound Derivatives

The intricate pentacyclic structure of this compound, a member of the Aspidosperma alkaloid family, has served as a scaffold for the development of novel derivatives. Synthetic efforts have focused on modifying its core structure at specific positions and constructing dimeric analogs, aiming to explore new chemical space and potential biological activities.

Modification at Specific Structural Positions

The chemical architecture of this compound offers several sites for synthetic modification. Research has explored derivatization at the ethylidene side chain, the indole nucleus, and the alicyclic framework, leading to a range of analogs with altered stereochemistry and functionality.

A significant modification involves the stereochemistry of the C20 ethyl group. While this compound possesses a specific configuration at this center, its epimer, (+)-epi-condyfoline, has been synthesized. rsc.org The isolation of (+)-epi-condyfoline has been reported during studies on the correlation of (+)-condylocarpine and (+)-tubotaiwine with the Strychnos alkaloid akuammicine, likely arising from the isomerization of the C20 ethyl group through an intermediate iminium species. rsc.org The total synthesis of (+)-epi-condyfoline has also been achieved, further highlighting the accessibility of derivatives with altered stereochemistry at this position. rsc.orgnsf.gov

Hydrogenation represents another key transformation of the this compound skeleton. In a classic study, this compound was converted to condyfoline through catalytic hydrogenation, which reduces the ethylidene group, followed by acidic decarboxylation. rsc.org This transformation not only demonstrates a method for modifying the side chain but also played a crucial role in establishing the absolute configuration of this compound by correlating it with other known alkaloids. rsc.org

The nitrogen atom within the core structure is also a target for modification. N-oxides of this compound have been identified among natural products from various Tabernaemontana species. clockss.org These are typically formed by the oxidation of the basic nitrogen atom in the molecule. clockss.org

Furthermore, the indole nucleus of this compound presents opportunities for functionalization, a common strategy in the chemical modification of indole alkaloids. General methods for the C-H functionalization of indoles, often employing transition-metal catalysts like rhodium, allow for the introduction of new substituents at specific positions of the indole ring. acs.orgnih.gov These strategies can be applied to the this compound scaffold to create a library of derivatives with diverse electronic and steric properties. The inherent reactivity of the indole core, particularly its electron-rich nature, makes it susceptible to electrophilic substitution, providing a pathway for various functional group modifications. acs.org

Table 1: Examples of this compound Derivatives via Modification at Specific Positions

| Derivative Name | Type of Modification | Key Precursor | Significance |

| (+)-epi-Condyfoline | Isomerization of the C20 ethyl group | This compound | Demonstrates stereochemical diversity at the C20 position. rsc.org |

| Condyfoline | Hydrogenation and decarboxylation | This compound | A classic derivative used for structural elucidation. rsc.org |

| This compound N-oxide | Oxidation of the basic nitrogen | This compound | A naturally occurring derivative. clockss.org |

Synthesis of Dimeric this compound Analogs

The synthesis of dimeric indole alkaloids, or bisindole alkaloids, is a prominent area of natural product chemistry. In the context of this compound, research has moved towards the construction of dimeric structures where two this compound-like units are linked, often inspired by biosynthetic pathways. nsf.govresearchgate.net

A notable example is the proposed biomimetic synthesis of (+)-leucofoline, the first isolated aspidospermatan-aspidospermatan type bisindole alkaloid. nsf.govresearchgate.net The synthetic strategy is envisioned to proceed through the dimerization of a monomeric precursor derived from a this compound analog. Specifically, the proposed precursor is 16-methylidine epi-condyfoline. researchgate.net This approach mimics a plausible biosynthetic route where two monomeric units couple to form the complex dimeric architecture. nsf.gov The strategy often involves an acid-mediated, diastereoselective spiroannulation to connect the two monomer units. nsf.gov

The general principles for such dimerizations are informed by broader studies on the synthesis of dimeric alkaloids. These strategies often rely on the inherent reactivity of the monomeric units to control the formation of the intermolecular bond(s). nih.govnih.gov For instance, the cyclodimerization of monomeric units to construct stereodefined polycyclic systems is a powerful strategy in both biosynthesis and biomimetic synthesis. nih.gov While not involving this compound itself, the development of copper-catalyzed biomimetic cyclodimerization of indolyl-containing substrates provides a methodological precedent for the construction of complex dimeric frameworks under mild conditions. nih.gov

The synthesis of dimeric alkaloids is challenging due to the need to control the regioselectivity and stereoselectivity of the coupling reaction between two complex monomers. Biosynthetic hypotheses often provide the inspiration for laboratory syntheses, suggesting that specific intermediates, such as iminium ions or radical species, may be involved in the dimerization process. core.ac.uk

Table 2: Dimeric Analogs Related to this compound

| Dimeric Alkaloid | Monomeric Precursor (Proposed) | Dimerization Strategy | Significance |

| (+)-Leucofoline | 16-Methylidine epi-condyfoline | Biomimetic, acid-mediated diastereoselective spiroannulation | First example of an aspidospermatan-aspidospermatan bisindole alkaloid. nsf.govresearchgate.net |

Molecular and Cellular Pharmacology of Condylocarpine in Pre Clinical Models

Investigation of Cellular Targets and Signaling Pathways

While research specifically delineating the cellular targets and signaling pathways of condylocarpine is still emerging, studies on related indole (B1671886) alkaloids and extracts containing this compound provide insights into its potential mechanisms. The biological activities of alkaloids are often attributed to their complex structures, which allow them to interact with various cellular components. smolecule.com For instance, the structurally related compound dihydrothis compound, which shares the pentacyclic skeleton of this compound, is being investigated for its effects on cellular pathways. smolecule.com

Investigations into the broader class of indole alkaloids suggest that their therapeutic effects, including anti-inflammatory and anticancer activities, are mediated through the modulation of key signaling pathways. mdpi.commdpi.com These pathways often involve complex cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation. researchgate.netnih.gov For example, many indole alkaloids have been shown to interfere with the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in cell survival and death. mdpi.com The dysregulation of such pathways is a hallmark of many diseases, including cancer. mdpi.com Therefore, it is plausible that this compound exerts its pharmacological effects by targeting similar signaling networks. Further research is needed to identify the specific molecular targets and signaling cascades directly modulated by this compound.

Anti-Inflammatory Modulatory Mechanisms of this compound

In vitro Anti-inflammatory Investigations (e.g., cell line studies, modulation of inflammatory mediators)

The anti-inflammatory potential of this compound and related alkaloids has been explored in various in vitro settings. Although direct studies on this compound are limited, research on extracts containing this and other alkaloids, as well as on structurally similar compounds, has demonstrated significant anti-inflammatory effects.

One of the key mechanisms underlying inflammation is the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.net Studies on the alkaloid fraction of Alstonia scholaris, which contains this compound among other alkaloids, have shown inhibitory effects on COX-1, COX-2, and 5-LOX. researchgate.net This suggests that the anti-inflammatory action of these alkaloids may be, at least in part, due to the dual inhibition of these enzymes. researchgate.net

Furthermore, the modulation of other inflammatory mediators has been observed. For example, alkaloids from Alstonia scholaris have been found to decrease the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net Similarly, other indole alkaloids have been reported to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell lines like RAW 264.7 macrophages. mdpi.comnih.gov These findings indicate that the anti-inflammatory effects of these compounds are likely mediated through multiple mechanisms, including the inhibition of key enzymes and the suppression of inflammatory signaling molecules.

Table 1: In vitro Anti-inflammatory Effects of Alkaloid Fractions Containing this compound and Related Compounds

| Compound/Extract | Target/Mediator | Effect | Reference |

| Alkaloid fraction of Alstonia scholaris | COX-1, COX-2, 5-LOX | Inhibition | researchgate.net |

| Alkaloid fraction of Alstonia scholaris | Nitric Oxide (NO) | Decreased levels | researchgate.net |

| Alkaloid fraction of Alstonia scholaris | Prostaglandin E2 (PGE2) | Decreased levels | researchgate.net |

| β-Carboline alkaloids | Nitric Oxide (NO), TNF-α, IL-6 | Suppression | nih.gov |

Pre-clinical in vivo Animal Model Studies on Inflammatory Responses

The anti-inflammatory properties of extracts containing this compound and related alkaloids have been further validated in pre-clinical animal models. These studies provide evidence for their efficacy in attenuating inflammatory responses in a living system. ijpras.com

One common model to assess anti-inflammatory activity is the carrageenan-induced paw edema test in rats. nih.govnih.gov The ethanolic extract and alkaloid fractions of Alstonia scholaris have demonstrated a significant reduction in paw edema in this model. researchgate.net Another in vivo model is the xylene-induced ear edema in mice, where these extracts also showed remarkable inhibitory effects. researchgate.net

In a carrageenan-induced air pouch model in mice, the alkaloid fraction of Alstonia scholaris was found to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress, and increase the activity of superoxide (B77818) dismutase (SOD), an antioxidant enzyme. researchgate.net This suggests that the anti-inflammatory mechanism may also involve the modulation of oxidative stress pathways. The ability of these alkaloids to inhibit the second phase of the formalin test, which is associated with inflammatory pain, further supports their anti-inflammatory and analgesic potential. researchgate.net

Anticancer Research Perspectives for this compound and Related Alkaloids

In vitro Cytotoxic and Growth Inhibitory Effects on Cancer Cell Lines

This compound and its related alkaloids have emerged as compounds of interest in anticancer research due to their cytotoxic and growth-inhibitory effects on various cancer cell lines. researchgate.net While in silico studies have suggested that this compound may possess anticancer properties, in vitro experimental evidence for related compounds supports this hypothesis. researchgate.netresearchgate.net

Dihydrothis compound, a structurally similar alkaloid, has demonstrated the potential to inhibit cancer cell proliferation. smolecule.com The broader family of indole alkaloids, to which this compound belongs, is known for its diverse biological activities, including anticancer effects. smolecule.com For instance, rhazinilam (B1252179), another indole alkaloid, has shown cytotoxicity against several cancer cell lines at low micromolar concentrations.

Studies on extracts from plants known to contain this compound, such as Rhazya stricta, have also provided evidence of anticancer activity. The ethanol (B145695) extract of R. stricta inhibited the growth and colony formation of human breast cancer cell lines, including MCF-7 and MDA-MB-231. The cytotoxic activity of various indole alkaloids has been evaluated against a range of human cancer cell lines, with some compounds exhibiting potent inhibitory effects. ekb.egfrontiersin.org For example, certain bisindole alkaloids have shown strong cytotoxic effects against breast cancer cells. ekb.eg

Table 2: In vitro Cytotoxic Effects of this compound-related Alkaloids and Extracts

| Compound/Extract | Cancer Cell Line(s) | Observed Effect | Reference |

| Dihydrothis compound | Cancer cells | Inhibition of proliferation | smolecule.com |

| Rhazinilam | Various cancer cell lines | Cytotoxicity (low micromolar range) | |

| Rhazya stricta ethanol extract | MCF-7, MDA-MB-231 (breast cancer) | Inhibition of growth and colony formation | |

| Bisindole alkaloids | MDA-MB-231 (breast cancer) | Strong cytotoxic effects (IC50 0.73 µM to 10.67 µM) | ekb.eg |

Molecular Mechanisms of Action in Cancer Cell Lines (e.g., enzyme inhibition, protein interactions, pathway modulation)

The anticancer effects of this compound-related alkaloids are believed to be mediated through various molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. researchgate.netnih.gov

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. Extracts from Rhazya stricta have been shown to induce apoptosis in breast cancer cells, characterized by chromatin condensation, DNA fragmentation, and an increase in the Bax/Bcl-2 ratio. The modulation of protein-protein interactions (PPIs) is another crucial aspect of their anticancer activity. mdpi.comrsc.org Dysregulated PPIs are often implicated in tumor formation and proliferation, and inhibiting these interactions has become a promising strategy in cancer therapy. mdpi.comcas.org

Furthermore, these alkaloids can modulate critical signaling pathways involved in cancer progression. For example, some indole alkaloids have been found to inhibit the Wnt signaling pathway, which is often hyperactivated in cancers like colorectal cancer. oncotarget.com The inhibition of this pathway can lead to a decrease in cancer cell proliferation and induction of apoptosis. oncotarget.com Other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, are also potential targets for these compounds. nih.govresearchgate.net The ability of these alkaloids to interact with and modulate multiple cellular targets and pathways underscores their potential as anticancer agents. mdpi.comexplorationpub.com

Pre-clinical in vivo Animal Model Studies in Oncology

Detailed pre-clinical in vivo animal model studies investigating the direct oncological efficacy of this compound are not extensively documented in the available scientific literature. However, related research provides some context for its potential consideration in oncology. Computational, or in silico, analyses have suggested that this compound could be a possible anticancer agent. researchgate.net

Furthermore, research into alkaloids from the plant Rhazya stricta, from which this compound can be isolated, has identified other compounds with mechanisms relevant to oncology. One such alkaloid, rhazinilam, demonstrated cellular activity in in vitro studies similar to the established anticancer drug Taxol, by affecting microtubule assembly. mdpi.com Taxol is known to exert its cytotoxic effects by polymerizing and stabilizing microtubules, leading to a cell-cycle block in mitosis. nih.gov However, while rhazinilam was cytotoxic to various cancer cell lines in vitro, it did not display activity in subsequent in vivo models. mdpi.com

While various preclinical animal models, such as patient-derived xenografts (PDX) and cell line-derived xenografts (CDX), are standard for evaluating novel drug candidates, specific studies applying these models to this compound have not been identified. nuvisan.comchampionsoncology.comnih.gov

Other Investigational Biological Activities

The investigation into the antimalarial properties of this compound is limited. However, studies on structurally related compounds provide some insight. During a total synthesis of several indole alkaloids, synthetic intermediates and the final compound, (+)-(15S,16R)-16-hydroxy-16,22-dihydroapparicine, were evaluated for activity against a chloroquine-resistant strain of Plasmodium falciparum (K1). The results indicated that the tested compounds possessed weak antimalarial activity. researchgate.netscholarhub.vn

Interactive Data Table: Antimalarial Activity of Compounds Related to this compound Synthesis

| Compound/Intermediate | Target Organism | Activity Level | Citation |

| Synthetic Intermediates for (+)-16-hydroxy-16,22-dihydroapparicine | Plasmodium falciparum (K1 strain, chloroquine-resistant) | Weak | researchgate.net, scholarhub.vn |

| (+)-16-hydroxy-16,22-dihydroapparicine | Plasmodium falciparum (K1 strain, chloroquine-resistant) | Weak | researchgate.net, scholarhub.vn |

Specific studies detailing significant antibacterial activity for the isolated compound this compound are not well-documented. Research on the alkaloids of Tabernaemontana cymosa, which include this compound, focused on the antibacterial properties of other constituents like voacangine (B1217894). mdpi.com In that particular study, the activity of voacangine against Staphylococcus aureus was evaluated, while the antibacterial potential of this compound was not reported. mdpi.com

Alkaloids as a class of compounds are known to exert antibacterial effects through various mechanisms, including the disruption of the bacterial cell wall, alteration of cell membrane permeability, and inhibition of nucleic acid and protein synthesis. mdpi.commdpi.com Plant-derived compounds like flavonoids have been shown to destroy bacterial cell walls and membranes, leading to cell death. frontiersin.org The antimicrobial properties of many plant extracts are often attributed to the complex mixture of their constituent alkaloids and polyphenols, which can act synergistically. frontiersin.org However, the specific cellular targets of this compound in bacteria, and whether it interferes with cell wall synthesis, have not been elucidated in the reviewed scientific literature.

This compound has been identified as a constituent alkaloid in plants known for their potent effects on the nervous system, such as Strychnos nux-vomica. jbclinpharm.orgjbclinpharm.org Extracts from this plant have demonstrated a range of neuropharmacological properties. jbclinpharm.org However, these effects are overwhelmingly attributed to its major and highly toxic alkaloids, strychnine (B123637) and brucine, which are present in much higher concentrations. jbclinpharm.org

Direct neuropharmacological investigations focusing specifically on this compound are limited. While the broader class of monoterpene indole alkaloids, to which this compound belongs, is of significant interest in pharmacology for its diverse biological activities, specific data on this compound's interaction with neural pathways or receptors are not detailed in the available literature. alraziuni.edu.yeresearchgate.net

Structure Activity Relationship Sar Studies of Condylocarpine and Derivatives

Identification of Key Structural Features for Biological Activities

The biological activities of condylocarpine, a monoterpene indole (B1671886) alkaloid, are intrinsically linked to its complex polycyclic structure. The indole nucleus, a recurring motif in many biologically active compounds, serves as a critical pharmacophore. sci-hub.se The spatial arrangement of the fused ring system and the nature and position of substituents on this scaffold are key determinants of its pharmacological profile.

The aspidospermatan-type skeleton, which characterizes this compound, is a key feature for its biological activities. mdpi.com This framework orients the functional groups in a specific three-dimensional arrangement, facilitating interactions with biological targets. Modifications to this core structure, even minor ones, can lead to significant changes in activity.

The presence and configuration of the ethylidene side chain on the piperidine (B6355638) ring are also important for biological activity. The stereochemistry of this group can influence how the molecule fits into the binding pocket of a receptor or enzyme. Furthermore, the nitrogen atom within the ring system is a key feature, often involved in hydrogen bonding or ionic interactions with biological targets.

Stereochemical Influences on Activity

Stereochemistry plays a pivotal role in the biological activity of this compound and its derivatives. nih.gov The molecule possesses multiple chiral centers, leading to the existence of various stereoisomers. These isomers, while having the same chemical formula and connectivity, can exhibit vastly different pharmacological effects due to their distinct three-dimensional shapes. nih.gov

For instance, the spatial orientation of substituents, as dictated by the stereochemistry at each chiral center, determines the molecule's ability to bind to specific biological targets. nih.gov Research has shown that even subtle changes in stereochemistry can lead to significant differences in the potency and selectivity of these compounds. nih.gov The specific arrangement of atoms in space is crucial for optimal interaction with the active sites of enzymes or receptors, which are themselves chiral environments. nih.gov

The total synthesis of this compound and its isomers, such as (+)-isothis compound, has been instrumental in elucidating the importance of stereochemistry. nih.govacs.org These synthetic efforts have not only confirmed the absolute configuration of the natural products but also provided access to stereoisomers that can be used in SAR studies to probe the influence of stereochemistry on biological activity. nih.gov

SAR of this compound Analogs and Synthetic Derivatives

The synthesis of various analogs and derivatives of this compound has been a key strategy in understanding its SAR. encyclopedia.pub By systematically modifying different parts of the molecule, researchers can identify which functional groups and structural features are essential for its biological effects. sci-hub.se

For example, studies on related indole alkaloids have shown that substitutions on the indole ring can significantly impact activity. sci-hub.se The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the indole nucleus, which in turn can affect its binding affinity to target proteins. researchgate.net

Furthermore, modifications to the piperidine ring and the ethylidene side chain have been explored. The synthesis of derivatives with altered ring sizes or different substituents on the nitrogen atom can provide valuable insights into the spatial and electronic requirements for activity. The development of synthetic routes to the core structure of this compound, such as the hexahydro-1,5-methano-1H-azocino[4,3-b]indole ring system, has enabled the creation of a diverse range of analogs for SAR studies. nih.gov

Below is a table summarizing the SAR of some this compound analogs:

| Compound/Analog | Structural Modification | Impact on Biological Activity |

| This compound | Parent Compound | Baseline activity |

| Isothis compound | Stereoisomer of this compound | Different activity profile due to stereochemistry nih.gov |

| Tubotaiwine (B1253118) | Dihydro-derivative of this compound | Altered activity due to saturation of a double bond ontosight.ai |

| Indole-substituted analogs | Modifications on the indole ring | Activity is sensitive to the nature and position of substituents sci-hub.se |

Computational and In silico Approaches to SAR (e.g., molecular docking, network pharmacology)

In recent years, computational and in silico methods have become invaluable tools in the study of SAR for natural products like this compound. biorxiv.org These approaches complement experimental studies by providing insights into the molecular interactions between the compound and its biological targets. biorxiv.org

Molecular Docking:

Molecular docking simulations are used to predict the binding orientation and affinity of this compound and its derivatives to the active sites of proteins. mdpi.comthesciencein.org These studies can help to identify key amino acid residues involved in the binding interaction and provide a rational basis for the design of new analogs with improved potency. For example, docking studies have been used to investigate the interactions of indole alkaloids with various enzymes and receptors. mdpi.comcuni.cz

Network Pharmacology:

Network pharmacology is an emerging approach that investigates the complex interactions between drugs, targets, and diseases from a network perspective. nih.govyoutube.com This method can be used to predict the potential targets of this compound and to understand its mechanism of action in a more holistic manner. nih.gov By constructing and analyzing drug-target-disease networks, researchers can identify potential new therapeutic applications for this compound and its derivatives. nih.gov

A study utilizing network pharmacology and molecular docking identified (+)-Condylocarpine as a potential compound for targeting proteins related to HCV-related hepatocellular carcinoma. nih.gov The docking analysis predicted the binding affinity of (+)-Condylocarpine to various target proteins. nih.gov

The following table presents data from a molecular docking study of (+)-Condylocarpine with potential protein targets:

| Compound | Oral Bioavailability | Caco-2 Permeability | Molecular Weight | PubChem CID |

| (+)-Condylocarpine | 0.55 | 0.9 | 322.4 | 10914255 |

This data, derived from a network pharmacology study, provides insights into the drug-like properties of (+)-Condylocarpine. nih.gov

Analytical Methodologies for Condylocarpine Quantification and Detection in Research

Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Analysis in Complex Research Matrices

Chromatographic methods are the cornerstone for the analysis of condylocarpine within intricate biological samples. chromtech.com The complexity of these matrices, which contain a multitude of structurally similar alkaloids and other metabolites, necessitates powerful separation techniques coupled with highly selective detectors. chromatographytoday.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has been effectively utilized for the metabolite profiling of alkaloidal extracts. researchgate.net In studies involving plants such as Tabernaemontana catharinensis and Vinca minor, total monoterpene indole (B1671886) alkaloid (MIA) extracts are analyzed by GC-MS, often without the need for chemical derivatization. researchgate.netcuni.cz This approach allows for the separation, detection, and identification of numerous alkaloids, including this compound. researchgate.net The electron ionization (EI) mass spectra generated provide characteristic fragmentation patterns that serve as fingerprints for compound identification. For instance, in the analysis of C. roseus extracts, GC-MS successfully identified 15 different alkaloids. notulaebotanicae.ro

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another predominant and powerful tool for analyzing indole alkaloids. rjpharmacognosy.ir This technique is particularly suited for polar and thermally labile compounds that are not easily analyzed by GC. mdpi.com The coupling of liquid chromatography, especially ultra-high-performance liquid chromatography (UHPLC), with a mass spectrometer combines high-resolution separation with the mass analyzer's ability to provide structural information and high selectivity. mdpi.commdpi.com Various reversed-phase columns, such as C18 or phenyl-hexyl, are employed for the separation of alkaloids. mdpi.comresearchgate.net

The analysis of complex samples often requires extensive sample preparation to remove interfering matrix components. preprints.org Techniques like liquid-liquid extraction, solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used to isolate and concentrate the analytes of interest before chromatographic analysis. nih.govpreprints.org For example, a method for analyzing pyrrolizidine (B1209537) alkaloids in herbal medicines involved solvent extraction followed by a clean-up step using a mixed-mode cationic exchange (MCX) SPE cartridge before LC-MS/MS analysis. nih.gov

Below is a table summarizing typical parameters for the LC-MS/MS analysis of indole alkaloids in plant extracts.

| Parameter | Description |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase column (e.g., C18 or Phenyl-Hexyl, sub-2 µm particle size) |

| Mobile Phase | Gradient elution with a mixture of aqueous solvent (e.g., water with formic acid/ammonium acetate) and organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net |

| Ionization Source | Electrospray Ionization (ESI) in positive mode is common for alkaloids. rjpharmacognosy.irmdpi.com Atmospheric Pressure Chemical Ionization (APCI) can also be used. chromatographyonline.com |

| Mass Spectrometer | Tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). lcms.czlcms.cz |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification, providing high selectivity and sensitivity. |

Spectroscopic Methods for Quantitative Analysis

While chromatographic techniques are dominant for quantification, spectroscopic methods also play a role, primarily in structural elucidation which supports quantitative analysis through positive identification. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for determining the chemical structure of isolated alkaloids like this compound. bac-lac.gc.ca

For direct quantitative purposes in research settings, UV-Visible (UV-Vis) spectrophotometry can be employed. rjpharmacognosy.ir Indole alkaloids possess characteristic chromophores that absorb light in the UV region. A quantitative method using UV-Vis spectroscopy involves measuring the absorbance of a solution at a specific wavelength (λmax) where the analyte exhibits maximum absorption. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

However, the application of UV-Vis spectrophotometry for the direct quantification of this compound in complex matrices like crude plant extracts is limited due to significant spectral overlap from other compounds. rjpharmacognosy.ir Therefore, this method is most effective when used as a detector for a chromatographic system (e.g., HPLC-UV), where the this compound is first separated from interfering substances. researchgate.net A study on Rauvolfia serpentina alkaloids, for instance, utilized a UV-Visible spectrophotometer for quantification by selecting the 217 nm wavelength from the spectrum analysis. rjpharmacognosy.ir

The table below outlines the general steps for quantitative analysis using HPLC with UV detection.

| Step | Description |

|---|---|

| 1. Method Development | An HPLC method is developed to achieve baseline separation of this compound from other components in the sample matrix. |

| 2. Wavelength Selection | The UV spectrum of a pure this compound standard is recorded to determine the wavelength of maximum absorbance (λmax). |

| 3. Calibration Curve | A series of standard solutions of this compound with known concentrations are prepared and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration. chromtech.com |

| 4. Sample Analysis | The prepared sample extract is injected into the HPLC system under the same conditions. |

| 5. Quantification | The peak area corresponding to this compound in the sample chromatogram is measured, and its concentration is determined by interpolating from the calibration curve. chromtech.com |

Method Validation and Performance Characteristics in Research Settings

Validation of an analytical method is a critical process in research to demonstrate that the procedure is suitable for its intended purpose. ich.orgresearchgate.net It ensures the reliability, quality, and consistency of the results. ujpronline.com For the quantification of this compound, any developed analytical method must be validated according to established guidelines. The key performance characteristics evaluated during method validation are detailed below. ich.orgresearchgate.net

Selectivity/Specificity : This is the ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity and Range : Linearity refers to the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org This is typically assessed by a linear regression analysis of a calibration curve.

Accuracy : Accuracy represents the closeness of the test results to the true value. researchgate.net It is often determined by performing recovery studies, where the sample is spiked with a known amount of pure analyte standard. The percentage of the analyte recovered is then calculated. For instance, a validated method for alkaloids showed accuracy with spiked recoveries ranging from 98.89% to 102.06%. nih.gov

Precision : Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD). A study on monoterpenoid indole alkaloids reported analytical precision to be in the range of 1.5% to 3.5% RSD. mdpi.com

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. ich.org

Limit of Quantification (LOQ) : The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org For a method analyzing indole alkaloids, LOQ values were reported to be around 1.05 mcg/mL. rjpharmacognosy.ir

The following interactive table summarizes the typical validation parameters and their common acceptance criteria in a research context.

| Validation Parameter | Common Acceptance Criteria for Research |

|---|---|

| Linearity (Coefficient of Determination, R²) | ≥ 0.99 |

| Accuracy (% Recovery) | Typically 80-120% |

| Precision (RSD%) | ≤ 15-20% (can be wider depending on concentration and matrix complexity) |

| Selectivity | No significant interfering peaks at the analyte's retention time/m/z |

| LOD | Signal-to-Noise Ratio (S/N) ≥ 3 |

| LOQ | Signal-to-Noise Ratio (S/N) ≥ 10; must meet accuracy and precision criteria |

Future Directions in Condylocarpine Research

Elucidation of Complete Biosynthetic Pathway

Condylocarpine belongs to the Aspidosperma class of monoterpenoid indole (B1671886) alkaloids (MIAs). researchgate.net The general biosynthetic pathway for these compounds is known to originate from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), a pivotal precursor for thousands of alkaloids. mdpi.comphcogrev.com From strictosidine, the pathway to this compound is thought to proceed through several key intermediates, including stemmadenine (B1243487) and prethis compound. researchgate.netmdpi.com Stemmadenine, in particular, is recognized as a crucial branch-point intermediate in the biosynthesis of major MIA families, including the Strychnos, Aspidosperma, and Iboga types. researchgate.net

However, while these key intermediates have been identified, the complete enzymatic cascade responsible for the conversion of strictosidine to this compound has not been fully elucidated. phcogrev.com Many of the specific enzymes, their genetic coding, and their regulatory mechanisms remain unknown. Future research must focus on identifying and characterizing each enzyme in the pathway. This involves a combination of techniques, including transcriptomics of this compound-producing plants like Catharanthus roseus or Diplorhynchus condylocarpon to identify candidate genes, followed by heterologous expression of these genes in microbial hosts (like yeast or E. coli) to confirm enzymatic function. mdpi.comphcogrev.com A complete understanding of the biosynthetic pathway is not merely of academic interest; it could enable the metabolic engineering of microorganisms for the sustainable and scalable production of this compound and its precursors.

Discovery of Novel Biological Targets and Mechanisms of Action

Preliminary studies on plant extracts containing this compound and on related indole alkaloids suggest a range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and cytotoxic effects. researchgate.netresearchgate.netnih.gov For instance, alkaloids from Rhazya stricta, a known source of this compound, have been investigated for their anticancer potential. nih.gov Similarly, constituents of plants from the Kopsia genus, which also produce this compound, are used in traditional medicine to treat conditions such as rheumatoid arthritis. researchgate.net

Despite these associations, the specific molecular targets of this compound itself remain largely uncharacterized. A critical future direction is to move beyond general phenotypic screening and pinpoint the precise proteins, enzymes, or cellular pathways with which this compound interacts. This can be achieved through modern chemical biology approaches such as:

Affinity-based proteomics: Immobilizing a this compound analog onto a solid support to "pull down" its binding partners from cell lysates.

Cellular Thermal Shift Assays (CETSA): Detecting the stabilization of a target protein upon ligand binding.

Mechanism-based screening: Testing this compound against panels of known enzymes, receptors, and ion channels, such as the Cav2.2 channels targeted by a synthetic analog of a related stemmadenine alkaloid. researchgate.net

Identifying these targets will be crucial for understanding its mechanism of action and for rationally designing more potent and selective derivatives.

Development of Advanced Synthetic Methodologies for Analogs

The chemical synthesis of this compound is a significant challenge due to its complex, sterically congested polycyclic architecture. Researchers have successfully achieved the first enantioselective total syntheses of (+)-condylocarpine, as well as its related isomers (+)-isothis compound and (+)-tubotaiwine. nih.govnih.gov These syntheses often rely on the construction of a key tetracyclic intermediate, such as hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one, which is then elaborated to the final natural product over several steps. nih.gov

The future in this area lies not just in refining the total synthesis but in leveraging it to create a diverse library of this compound analogs. This involves the development of:

Diverted Total Synthesis: Modifying the established synthetic route at key junctures to introduce new functionalities and create unnatural analogs. grantome.com

Late-Stage Functionalization: Developing chemical reactions that can selectively modify the complex this compound scaffold at a late stage of the synthesis, allowing for the rapid generation of derivatives.

Novel Cyclization Strategies: Employing modern catalytic methods, such as the Rh(III)-catalyzed synthesis of indole-fused polycycles, to build the core structure more efficiently or to create novel ring systems. acs.org

These advanced synthetic methodologies will be instrumental in conducting structure-activity relationship (SAR) studies, optimizing the compound for desired biological activities, and improving its drug-like properties.

Exploration of Specific Pre-clinical Applications in Disease Models

Based on the preliminary bioactivities reported for related alkaloids and producing plant extracts, several therapeutic areas warrant investigation for this compound in pre-clinical disease models. researchgate.netresearchgate.net Cheminformatics and in-silico studies have pointed towards potential anticancer activity, making this a primary area for exploration. nih.govresearchgate.net Furthermore, traditional uses of this compound-containing plants for inflammatory ailments suggest its potential in treating conditions like arthritis. researchgate.net

Future research should focus on rigorously evaluating the efficacy of pure this compound in validated animal models. This includes:

Oncology: Testing this compound in cancer cell line xenograft models to assess its ability to inhibit tumor growth in vivo. scribd.com

Inflammatory Diseases: Evaluating its effects in models of rheumatoid arthritis or inflammatory bowel disease to measure reductions in inflammation and tissue damage.

Neurological Conditions: Given the neuroactivity of many indole alkaloids, exploring its potential in models of pain or neurodegeneration could be a fruitful avenue. nih.gov

These pre-clinical studies are essential to bridge the gap between initial in vitro findings and potential clinical utility, providing the necessary data to justify further development. semanticscholar.org

Integration of Omics Technologies in Understanding this compound Effects

Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful, unbiased approach to understanding the global effects of a compound on a biological system. nih.govhumanspecificresearch.org The integration of these technologies into this compound research represents a significant future direction that can complement target-based approaches.

Key omics applications include:

Transcriptomics: Using techniques like RNA-sequencing to analyze how this compound treatment alters the gene expression profile of cells. This can reveal entire pathways that are modulated by the compound. enago.com

Proteomics: Employing mass spectrometry-based methods to quantify changes in the abundance of thousands of proteins in response to this compound, providing insights into its functional impact. humanspecificresearch.org

Metabolomics: Analyzing the global profile of small-molecule metabolites to understand how this compound affects cellular metabolism and biochemical networks. humanspecificresearch.org

Multi-omics Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive, systems-level model of this compound's mechanism of action, identify potential biomarkers of its activity, and predict off-target effects. enago.comtechnologynetworks.com

By applying these holistic technologies, researchers can uncover novel mechanisms and generate new hypotheses for this compound's therapeutic applications. nih.gov

Data Tables

Table 1: Summary of Future Research Directions for this compound

| Research Area | Key Objective | Methodologies & Approaches | Potential Outcome |

| Biosynthetic Pathway | Fully elucidate the enzymatic steps from strictosidine to this compound. | Plant transcriptomics, gene cloning, heterologous expression, enzyme assays. | Enable metabolic engineering for sustainable production. |

| Biological Targets | Identify specific molecular targets and mechanisms of action. | Affinity proteomics, Cellular Thermal Shift Assays (CETSA), enzyme/receptor screening. | Rational drug design, understanding of therapeutic and toxic effects. |

| Synthetic Methodologies | Create a diverse library of novel this compound analogs. | Diverted total synthesis, late-stage functionalization, novel catalytic methods. | Structure-activity relationship (SAR) data, optimized lead compounds. |

| Pre-clinical Applications | Validate therapeutic potential in relevant disease models. | In vivo animal models (e.g., cancer xenografts, arthritis models). | Proof-of-concept for specific disease indications. |

| Omics Integration | Obtain a system-wide understanding of the compound's biological effects. | Transcriptomics (RNA-seq), proteomics, metabolomics, multi-omics data analysis. | Unbiased mechanism discovery, biomarker identification. |

Conclusion

Summary of Key Research Advancements on Condylocarpine

Research on the monoterpenoid indole (B1671886) alkaloid this compound has primarily centered on its complex chemical structure and the challenges associated with its total synthesis. First isolated in the mid-20th century, its unique pentacyclic, cage-like framework has made it a compelling target for synthetic chemists. acs.org Significant advancements have been made in developing enantioselective total syntheses of (+)-condylocarpine, as well as related alkaloids like (+)-isothis compound and (+)-tubotaiwine. researchgate.netacs.org These synthetic routes are often multi-step processes, highlighting the intricacy of the molecule. researchgate.net One notable achievement was the first enantioselective total synthesis, which produced (+)-condylocarpine in high enantiomeric purity from a tetracyclic ketone intermediate. acs.org

This compound is a constituent of various plants within the Apocynaceae family, including species of Rhazya, Kopsia, and Tabernaemontana. researchgate.netrsc.orgvtt.fi Consequently, much of the initial investigation into its biological activity has been in the context of crude plant extracts or fractions containing a mixture of alkaloids. For instance, extracts from Rhazya stricta, known to contain this compound, have been reported to possess multiple pharmacological effects, including anticancer properties. researchgate.net

However, studies on the specific biological activity of isolated this compound are limited and have yielded mixed results. While some early reports suggested a lack of noteworthy biological activity for the this compound family acs.org, more recent computational studies have predicted potential for this compound. In silico analyses have suggested that this compound may possess anticancer activity. researchgate.net Despite these predictions, comprehensive in vitro and in vivo studies to validate these claims for the pure compound are not extensively documented in the current literature. One study investigating the antistaphylococcal activity of alkaloids from Tabernaemontana cymosa found that while this compound was present in the plant, another isolated alkaloid, voacangine (B1217894), was responsible for the observed antibacterial effects. mdpi.comresearchgate.net

The following table summarizes the key research findings related to this compound.

| Research Area | Key Advancements and Findings |

| Chemical Synthesis | Successful development of the first enantioselective total syntheses of (+)-condylocarpine and related alkaloids. researchgate.netacs.org |

| Natural Occurrence | Isolated from various species of the Apocynaceae family, including Rhazya stricta, Tabernaemontana cymosa, and Kopsia species. researchgate.netrsc.orgmdpi.com |

| Anticancer Potential | In silico cheminformatics studies predict potential anticancer activity. researchgate.net However, this is yet to be extensively validated by in vitro or in vivo studies on the isolated compound. |

| Antibacterial Activity | A study on alkaloids from Tabernaemontana cymosa did not attribute significant antistaphylococcal activity to this compound. mdpi.comresearchgate.net |

Outlook on the Translational Potential of this compound Research

The translational potential of this compound remains largely speculative and is contingent on future research clarifying its specific biological activities. Currently, the primary value of this compound research lies in the field of synthetic organic chemistry, where it serves as a challenging and complex target for developing novel synthetic methodologies. researchgate.net The intricate stereochemistry and ring system of this compound and its relatives push the boundaries of synthetic strategy, which can have broader applications in the synthesis of other complex natural products.

For this compound to have direct translational potential in medicine, a significant shift in research focus is required. The promising in silico predictions of its anticancer activity need to be rigorously tested through systematic in vitro screening against various cancer cell lines, followed by in vivo studies in animal models. Should these studies reveal significant and selective cytotoxicity, this compound could emerge as a lead compound for the development of new chemotherapeutic agents. The exploration of other potential biological activities, such as anti-inflammatory or neuroprotective effects, which are observed in other indole alkaloids, is also a viable avenue for future investigation. mdpi.com

Furthermore, the synthetic routes developed for this compound can be leveraged to create a library of derivatives. Structural modification of the this compound scaffold could lead to analogues with enhanced potency, improved pharmacokinetic properties, or a better safety profile. The study of structure-activity relationships (SAR) for this compound and its derivatives would be a critical step in optimizing its therapeutic potential.

Q & A

What are the critical steps in the enantioselective total synthesis of (+)-Condylocarpine, and how do reaction conditions influence stereochemical outcomes?